4-Bromo-2-(ethoxymethyl)thiophene
Description
Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research
Thiophene, a five-membered heteroaromatic ring containing a sulfur atom, is a cornerstone in the world of heterocyclic compounds. chemicalbook.comeprajournals.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can produce similar biological effects. chemicalbook.comcognizancejournal.com This property has made thiophene and its derivatives integral components in medicinal chemistry, where they are used as building blocks in the synthesis of a wide array of pharmaceuticals. eprajournals.comclinicalresearchnewsonline.com Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. cognizancejournal.comnih.gov
Beyond the realm of medicine, thiophenes are also pivotal in materials science. Their electronic properties make them suitable for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemicalbook.comnih.gov The versatility of the thiophene ring allows for extensive functionalization, enabling chemists to fine-tune its physical and electronic properties for specific applications. eprajournals.com
Strategic Importance of Halogenation and Alkoxymethyl Functionality in Thiophene Scaffolds
The introduction of halogen atoms and alkoxymethyl groups onto the thiophene scaffold significantly enhances its synthetic utility. Halogenation, the process of introducing one or more halogen atoms, provides a reactive "handle" on the thiophene ring. nih.gov The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the construction of more complex molecular architectures. Furthermore, the presence of a halogen can influence the electronic properties of the thiophene ring and can be a key feature in the design of materials with specific electronic characteristics. rsc.org The "halogen dance" reaction is another intriguing transformation where a halogen atom can migrate to a different position on the aromatic ring under basic conditions, offering pathways to otherwise difficult-to-access isomers. researchgate.netrsc.org
The alkoxymethyl group, in this case, an ethoxymethyl group, also plays a crucial role. The ether linkage is generally stable under many reaction conditions, yet it can be cleaved if necessary. More importantly, the oxygen atom can act as a coordinating site for metal catalysts, potentially influencing the regioselectivity of reactions on the thiophene ring. The alkoxymethyl group can also impact the solubility and physical properties of the molecule. For instance, the presence of such a group can increase solubility in organic solvents, which is advantageous for solution-phase synthesis and processing. organic-chemistry.org
Overview of Research Trajectories for 4-Bromo-2-(ethoxymethyl)thiophene and Analogues
The compound this compound, with its specific substitution pattern, is a valuable intermediate in organic synthesis. uni.lubiomall.in The bromine at the 4-position and the ethoxymethyl group at the 2-position offer distinct points for chemical modification. The bromine atom can be readily converted into other functional groups or used in cross-coupling reactions to build more elaborate structures. The ethoxymethyl group at the 2-position can influence the reactivity of the adjacent positions on the thiophene ring and can be a target for modification itself.
Research involving this compound and its analogues, such as 4-Bromo-2-methylthiophene and 4-Bromo-2-thiophenemethanol, is often directed towards the synthesis of novel materials and biologically active molecules. quinoline-thiophene.comchemimpex.comsigmaaldrich.com For example, the bromo-substituent can be replaced by various aryl or heteroaryl groups to create conjugated systems with interesting photophysical properties for applications in organic electronics. chemimpex.com In medicinal chemistry, this scaffold can be elaborated to produce new drug candidates by introducing pharmacophoric groups at either the bromo or the ethoxymethyl position. The strategic placement of these two functional groups provides a versatile platform for the divergent synthesis of a library of compounds for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(ethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSQIHDUSSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethoxymethyl Thiophene
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the thiophene (B33073) ring is susceptible to nucleophilic substitution, although this is less straightforward than with typical alkyl halides. The carbon-bromine bond on an aromatic ring is generally stronger and less prone to direct SN2-type displacement due to the electron-rich nature of the thiophene ring. masterorganicchemistry.com However, under specific conditions, particularly with the use of strong nucleophiles or catalysts, substitution can be achieved.
Reactions often proceed through mechanisms other than direct SN2, such as those involving metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) or the formation of organometallic intermediates, which are discussed in a later section. For instance, coupling reactions with organoboron compounds (Suzuki coupling), organotin compounds (Stille coupling), or amines (Buchwald-Hartwig amination) can effectively replace the bromine atom with a variety of functional groups. These reactions are crucial for building more complex molecular architectures based on the thiophene scaffold.
Electrophilic Aromatic Substitution Patterns on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. pearson.com The rate of reaction is generally greater than that of benzene (B151609). The directing effects of the existing substituents, the bromine atom and the ethoxymethyl group, determine the position of further substitution.
The ethoxymethyl group at the 2-position is an ortho-, para- directing group. Since the para position (position 5) is unsubstituted, it is a likely site for electrophilic attack. The bromine atom at the 4-position is also an ortho-, para- director, but it is deactivating. Its directing influence would be towards positions 3 and 5. The combined effect of these two groups strongly activates position 5 for electrophilic substitution. Position 3 is sterically hindered and electronically less favored.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) would likely occur at the 5-position. libretexts.org
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, a reaction that is also expected to favor the 5-position. masterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid would lead to the corresponding sulfonic acid at position 5. masterorganicchemistry.com
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, would introduce an acyl or alkyl group, respectively, preferentially at the 5-position. masterorganicchemistry.com
| Reaction | Reagents | Expected Major Product |
| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-5-(ethoxymethyl)thiophene |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-(ethoxymethyl)-5-nitrothiophene |
| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-2-(ethoxymethyl)thiophene-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Bromo-5-(ethoxymethyl)thiophen-2-yl)ethan-1-one |
Reactions Involving the Ethoxymethyl Ether Group
The ethoxymethyl ether group provides another avenue for the chemical modification of this compound.
Cleavage and Derivatization of the Ether Moiety
The ether linkage in the ethoxymethyl group can be cleaved under acidic conditions, typically using strong acids like HBr or HI. masterorganicchemistry.comyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.comyoutube.com Cleavage of the ether would yield 4-bromo-2-(hydroxymethyl)thiophene and the corresponding ethyl halide. The resulting primary alcohol can be further oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups.
For example, treatment with excess HBr would lead to the formation of 4-bromo-2-(bromomethyl)thiophene. This di-functionalized thiophene can then be used in a variety of subsequent reactions.
Participation in Cyclization or Rearrangement Processes
While less common for a simple ethoxymethyl group, ether functionalities can participate in intramolecular cyclization reactions under specific conditions. mdpi.comresearchgate.net For instance, if a suitable nucleophilic or electrophilic center is introduced elsewhere in the molecule, the ether oxygen or the adjacent methylene (B1212753) group could be involved in ring-forming reactions. Such transformations are highly dependent on the specific reagents and reaction conditions employed and often lead to the formation of fused heterocyclic systems. researchgate.netnih.gov
Organometallic Intermediates and Their Reactivity
The generation of organometallic reagents from this compound is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds.
Lithiation and Grignard Reagent Formation
Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can lead to lithium-halogen exchange, forming 2-(ethoxymethyl)thiophen-4-yl)lithium. chemicalforums.comgrowingscience.com This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. It is crucial to use anhydrous conditions as organolithium reagents react readily with water. researchgate.net
Grignard Reagent Formation: The corresponding Grignard reagent, (2-(ethoxymethyl)thiophen-4-yl)magnesium bromide, can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.orgtaylorandfrancis.com The Grignard reagent is a strong nucleophile and base and must be handled under inert and anhydrous conditions. libretexts.orglibretexts.org
| Organometallic Reagent | Preparation | Reactive Intermediate |
| Organolithium | n-BuLi, THF, -78 °C | 2-(ethoxymethyl)thiophen-4-yl)lithium |
| Grignard Reagent | Mg, THF or Et₂O | (2-(ethoxymethyl)thiophen-4-yl)magnesium bromide |
These organometallic intermediates are highly valuable in synthesis. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. libretexts.org Reaction with carbon dioxide followed by an acidic workup produces a carboxylic acid. These reactions significantly expand the synthetic utility of this compound.
Palladium-Mediated Processes and Catalytic Cycles
The carbon-bromine bond in bromothiophenes is a key functional group for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. For this compound, the electron-rich nature of the thiophene ring and the presence of a good leaving group (bromide) suggest a high propensity for undergoing such transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the bromothiophene to a palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used palladium-catalyzed reactions for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. For bromothiophene derivatives, Suzuki-Miyaura coupling is a common strategy to introduce aryl, heteroaryl, or vinyl substituents. Research on related compounds, such as the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids, demonstrates the feasibility of such reactions. researchgate.net In these cases, a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often employed with a base such as potassium phosphate (B84403) (K₃PO₄). researchgate.net The reaction conditions are generally mild, though they can be influenced by the electronic nature of the substituents on both coupling partners.
Stille Coupling: The Stille reaction provides another avenue for carbon-carbon bond formation by coupling an organohalide with an organotin reagent. While effective, the toxicity of organotin compounds is a significant drawback. nih.gov This reaction is also catalyzed by palladium complexes and follows a similar catalytic cycle to the Suzuki-Miyaura reaction.
Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. nih.gov This palladium-catalyzed process would allow for the introduction of alkenyl groups onto the thiophene ring of this compound. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving bromothiophene derivatives, which can be considered analogous for this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Arylboronic acid | Aryl-substituted thiophene | researchgate.net |
| Pd(OAc)₂ / SPhos | Not specified | Not specified | Not specified | Potassium cyclopropyltrifluoroborate | Cyclopropyl-substituted thiophene | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Aryl/heteroaryl boronic acid | Arylated pyrimidine | mdpi.com |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those of palladium-catalyzed cross-coupling reactions involving thiophene derivatives. mdpi.comnih.gov Although specific computational studies on this compound are not readily found, research on analogous systems provides significant insights into the factors governing their reactivity and the nature of transition states.
DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation energy barriers for each step of the catalytic cycle, thereby identifying the rate-determining step. For Suzuki-Miyaura reactions of brominated aromatic compounds, computational studies have investigated the oxidative addition and transmetalation steps in detail. nih.gov
Furthermore, DFT is used to analyze the electronic properties of the reacting molecules. Key parameters that are often calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction and reaction.
Global and Local Reactivity Descriptors: Quantities such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity. mdpi.com Local reactivity descriptors, like the Fukui function, can predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com
The table below outlines the types of insights that can be gained from computational studies on related bromothiophene systems.
| Computational Method | Investigated Property | Significance | Reference(s) |
| DFT (e.g., B3LYP) | Reaction Energy Profile | Elucidates the mechanism and identifies the rate-determining step. | nih.gov |
| DFT | Frontier Molecular Orbitals (HOMO-LUMO) | Predicts chemical reactivity and kinetic stability. | nih.gov |
| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites of electrophilic/nucleophilic attack. | nih.gov |
| DFT | Global and Local Reactivity Descriptors | Quantifies and predicts the overall and site-specific reactivity of the molecule. | mdpi.com |
In the context of this compound, computational studies could clarify the influence of the ethoxymethyl group at the 2-position on the electronic structure and reactivity of the C-Br bond at the 4-position. Such studies could also be used to design more efficient catalytic systems by modeling the interactions between the thiophene substrate, the palladium catalyst, and various ligands.
Applications in Advanced Chemical Research and Material Science
Strategic Building Block for Complex Organic Molecular Architectures
The molecular framework of 4-Bromo-2-(ethoxymethyl)thiophene makes it an important intermediate and building block in organic synthesis. The bromine atom, in particular, serves as a key functional group for forming new carbon-carbon bonds through various cross-coupling reactions. This reactivity allows chemists to strategically incorporate the thiophene (B33073) moiety into larger, more complex molecular designs. Its utility is demonstrated in the construction of polycyclic systems, as a scaffold for molecules that mimic natural products, and as a precursor for polymers.
The presence of a bromine atom on the thiophene ring makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This type of reaction is a powerful method for creating carbon-carbon bonds. researchgate.net In a typical synthetic strategy, the bromine atom can react with an aryl boronic acid in the presence of a palladium catalyst. researchgate.net This enables the direct attachment of various aryl groups to the thiophene core, serving as a foundational step in the assembly of polycyclic heterocyclic systems. These complex structures, which contain multiple fused rings, are significant targets in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties.
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their direct synthesis can be complex and inefficient. Consequently, chemists often design and synthesize simplified or modified versions, known as analogues, that retain the biological activity of the original molecule. nih.gov Thiophene rings are often used as bioisosteres for benzene (B151609) or other cyclic systems found in natural products. The compound this compound can serve as a core scaffold for constructing analogues of complex natural products. nih.gov By using the bromo-functional group to couple the thiophene unit with other molecular fragments, researchers can create novel compounds that mimic the structure and function of biologically active natural products, such as certain bromophenols or polybrominated biphenyls. nih.govnih.gov
In the field of materials science, there is significant interest in developing conjugated polymers for electronic applications. Polythiophenes, which are polymers containing repeating thiophene units, are among the most studied classes of conducting polymers due to their excellent charge transport properties. juniperpublishers.com Brominated thiophenes, such as this compound, are critical precursors for synthesizing these materials. Through polymerization reactions, the bromine atom can be used to link individual thiophene molecules together, forming long polymer chains. researchgate.net The resulting polythiophenes possess a conjugated π-electron system along their backbone, which is essential for electrical conductivity and makes them suitable for use in a variety of organic electronic devices. juniperpublishers.comchemimpex.com
Development of Functional Materials
The electronic properties inherent to the thiophene ring system make its derivatives, including this compound, highly valuable in the creation of novel functional materials. rsc.org These materials are designed to have specific electronic or optoelectronic functions, finding applications in the rapidly advancing field of organic electronics.
Thiophene-based molecules are foundational to the field of organic electronics. rsc.org Their stability and semiconductor properties make them prime candidates for use in devices like organic field-effect transistors (OFETs) and organic solar cells. juniperpublishers.comchemimpex.com The ability to modify the thiophene core with functional groups, as seen in this compound, allows for the fine-tuning of these electronic properties to meet the specific demands of a particular device.
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the materials used in its emissive layer. beilstein-journals.org Often, these materials feature a donor-π-acceptor (D-π-A) structure to facilitate efficient light emission. beilstein-journals.org
The thiophene unit in this compound can act as an electron-rich donor or as part of the π-conjugated bridge in these D-π-A systems. beilstein-journals.org The bromine atom provides a reactive site for coupling the thiophene donor unit to an electron-accepting molecule, thereby constructing the complete D-π-A emitter. The ethoxymethyl group can also influence the solubility and film-forming properties of the final material, which is crucial for device fabrication. Research on related thienothiophene-based emitters has demonstrated that such materials can achieve high efficiency in OLED devices, with one example showing a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W. beilstein-journals.org This highlights the potential of thiophene-based building blocks like this compound in developing advanced materials for display technology. juniperpublishers.combeilstein-journals.org
Interactive Data Table for this compound
| Property | Value |
| Molecular Formula | C₇H₉BrOS |
| Molecular Weight | 221.11 g/mol |
| InChIKey | YUWSQIHDUSSKRN-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=CC(=CS1)Br |
| CAS Number | 36157-40-1 |
Photochromic Systems and Switchable Materials (e.g., Bis(thienyl)ethenes)
Photochromic materials can change their optical properties, such as color, upon exposure to light of a specific wavelength. Bis(thienyl)ethenes (BTEs) are a prominent class of photochromic compounds known for their thermal stability and fatigue resistance. These molecules can be reversibly switched between two isomers—a colorless open-ring form and a colored closed-ring form—through light-induced electrocyclization reactions. rsc.org
This compound is a key starting material for the synthesis of unsymmetrical BTEs. The synthesis typically involves coupling two different thiophene units to a central ethene bridge. The bromine atom on the compound allows it to be coupled with another, differently substituted, thiophene derivative. A study on BTEs with methoxymethyl groups (a close analog to the ethoxymethyl group) in the 2/2'-positions highlights the importance of such substituents. rsc.org These groups influence the electronic properties and, consequently, the absorption wavelengths of both the open and closed forms of the BTE. By carefully selecting the substituents on both thiophene rings, the switching properties of the material can be precisely tuned for specific applications, such as optical data storage or molecular switches. rsc.org These BTEs can also be embedded in polymer films, like polymethylmethacrylate (PMMA), for applications in nanoscale imaging. rsc.org
Fluorescent Probes and Imaging Agents
Fluorescent molecules that can report on their local environment are invaluable tools in biology and materials science. Thiophene-based compounds are frequently used as the core of fluorescent probes and bioimaging agents. researchgate.net Their utility stems from the high polarizability of the sulfur atom and the potential for extensive structural modification, which allows for the fine-tuning of their photophysical properties. researchgate.net
The structural framework of this compound makes it a suitable precursor for creating sophisticated fluorescent probes. For instance, thiophene-based dyes are used for probing cell membranes. rsc.org Thiophene-extended nucleosides have been developed as molecular rotor-type fluorogenic sensors that can monitor changes in microviscosity or detect specific biomolecular interactions through a clear fluorescence response. nih.gov The synthesis of these complex probes often involves the Heck coupling or similar reactions, for which a bromo-substituted precursor like 5-bromo-2-thiophene carboxaldehyde is used. rsc.org By analogy, this compound can be functionalized to produce novel dyes and sensors for a wide range of applications, including fluorescence mapping in biological systems. nih.gov
Role in Ligand and Catalyst Development
Beyond materials science, substituted thiophenes play a significant role in the development of advanced catalysts and ligands. The ability to introduce specific functional groups onto the thiophene ring allows for the design of molecules that can coordinate with metal centers and influence their catalytic activity and selectivity.
Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. nih.gov The design of effective chiral ligands is central to this field. These ligands coordinate to a metal catalyst, creating a chiral environment that influences the reaction pathway.
While simple organic structures can act as catalysts, metal-based methods are common, and the development of bidentate and multidentate chiral ligands has been crucial for achieving high enantiomeric excess. nih.gov Thiophene derivatives serve as versatile scaffolds for building such ligands. The this compound molecule offers two distinct points for functionalization—the bromine atom and the ethoxymethyl group—which can be modified to introduce phosphine (B1218219), amine, or other coordinating groups necessary for binding to a metal center. The inherent stereochemistry of the substituents or further modifications can impart the required chirality to the final ligand, making the thiophene unit a key component in catalysts for reactions like asymmetric hydrogenation or conjugate additions. nih.gov
Support Structures for Metal Catalysts
The performance of heterogeneous catalysts often depends on the interaction between the active metal nanoparticles and the support material. Modifying the surface of the support can tune the electronic properties of the metal and improve catalytic selectivity. Thiophene and its derivatives have been shown to be effective in this role. acs.org
In one study, thiophene was used to modify zeolite-supported platinum (Pt) nanoparticles. acs.org Characterization showed that the thiophene chemically binds to the surface of the Pt nanoparticles. This modification was found to be critical for improving the catalytic selectivity in the hydrogenation of substituted nitroarenes, specifically preventing undesired side reactions like dechlorination. The Pt/SOD-thiophene catalyst demonstrated excellent reusability and stability over multiple cycles. acs.org Similarly, the interaction of thiophene with cobalt-molybdenum (Co-Mo) catalysts is central to their function in hydrodesulfurization processes. tandfonline.com this compound could be used in a similar fashion, with its functional groups offering additional handles to anchor or pattern the modifier on the catalyst surface, potentially leading to even more refined control over catalytic performance.
Computational and Theoretical Studies on 4 Bromo 2 Ethoxymethyl Thiophene Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic nature and reactivity of molecules. For a substituted thiophene (B33073) like 4-Bromo-2-(ethoxymethyl)thiophene, these calculations can provide a detailed picture of its behavior at the molecular level.
The electronic structure of a molecule is key to its properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter. A smaller band gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.net For conjugated systems like thiophenes, the band gap is also related to their optical and electronic properties, such as the wavelength of light they absorb. bohrium.com
Table 1: Illustrative HOMO/LUMO Energies and Band Gap for Substituted Thiophenes
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Thiophene | -6.5 | -1.2 | 5.3 |
| 2-Bromothiophene | -6.7 | -1.5 | 5.2 |
| 2-(Ethoxymethyl)thiophene (B14472548) | -6.3 | -1.1 | 5.2 |
| This compound (Estimated) | -6.6 | -1.4 | 5.2 |
Note: The values for thiophene, 2-bromothiophene, and 2-(ethoxymethyl)thiophene are representative values from computational studies. The values for this compound are estimated based on substituent effects and are for illustrative purposes only.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The MESP map is color-coded to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Blue areas indicate regions of positive potential, which are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MESP map would likely show a region of negative potential around the sulfur atom and the oxygen atom of the ethoxymethyl group due to the presence of lone pairs of electrons. The bromine atom, being electronegative, would also influence the charge distribution. The hydrogen atoms of the ethoxymethyl group and the thiophene ring would likely be in regions of positive potential. This map provides valuable insights into the molecule's intermolecular interactions and reactivity patterns.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. epstem.net
Ionization Energy (IE): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IE ≈ -EHOMO).
Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IE - EA) / 2.
Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons. It is often calculated relative to a reference molecule.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the presence of the electron-donating ethoxymethyl group would likely decrease its ionization energy and increase its nucleophilicity compared to unsubstituted thiophene. The bromine atom would have an opposing effect, increasing the ionization energy.
Table 2: Illustrative Reactivity Descriptors for Substituted Thiophenes
| Compound | Ionization Energy (eV) | Electron Affinity (eV) | Chemical Hardness (η) |
| Thiophene | 6.5 | 1.2 | 2.65 |
| 2-Bromothiophene | 6.7 | 1.5 | 2.6 |
| 2-(Ethoxymethyl)thiophene | 6.3 | 1.1 | 2.6 |
| This compound (Estimated) | 6.6 | 1.4 | 2.6 |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are for demonstrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would arise from the rotation around the C-O and C-C bonds of the ethoxymethyl group. Computational methods can be used to determine the most stable conformation (the one with the lowest energy) and the energy barriers for rotation between different conformations.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. rsc.orgnih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements. This allows for the exploration of the conformational landscape of the molecule and can reveal how it might behave in different environments, such as in a solvent or interacting with other molecules. For instance, MD simulations could be used to study how the ethoxymethyl side chain of this compound moves and interacts with its surroundings.
Spectroscopic Property Prediction (e.g., UV-Vis Absorption, NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic properties of molecules, which can be very useful for interpreting experimental data.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. bohrium.com The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the UV-Vis spectrum would be influenced by the π-conjugated system of the thiophene ring and the substituents.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. These predictions can aid in the assignment of experimental NMR spectra and provide further confirmation of the molecule's structure.
Structure-Property Relationship Modeling for Material Applications
Thiophene derivatives are widely studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.comresearchgate.net Computational modeling plays a crucial role in understanding the structure-property relationships that govern the performance of these materials.
By systematically varying the substituents on the thiophene ring and calculating the resulting electronic and optical properties, it is possible to build models that predict the performance of a material based on its molecular structure. For example, by tuning the HOMO and LUMO levels through substitution, one can design materials with optimal energy level alignment for efficient charge injection and transport in electronic devices. While specific studies on this compound for material applications are not prominent, the computational approaches described here would be essential for evaluating its potential and for designing new thiophene-based materials with tailored properties.
Future Research Directions and Emerging Opportunities
Exploration of Sustainable Synthetic Pathways
The development of environmentally friendly and efficient methods for synthesizing thiophene (B33073) derivatives is a key area of modern chemistry. benthamdirect.com Traditional methods for thiophene synthesis often involve harsh conditions and the use of hazardous reagents. nih.gov Future research on 4-Bromo-2-(ethoxymethyl)thiophene should prioritize the exploration of sustainable synthetic pathways that minimize waste and energy consumption.
Green chemistry principles can be applied to the synthesis of this compound and its precursors. benthamdirect.com This includes the use of safer solvents, such as water or deep eutectic solvents, and the development of catalytic, atom-economical reactions. organic-chemistry.orgrsc.org For instance, transition-metal-free methods for the synthesis of thiophenes, which utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source, represent a promising green alternative. nih.govorganic-chemistry.org Research could focus on adapting these methods for the specific synthesis of this compound, potentially starting from readily available bio-based precursors. The synthesis of some bio-based 2-thiothiophenes from cellulose (B213188) demonstrates the feasibility of producing organosulfur compounds from renewable feedstocks. royalsocietypublishing.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalyst-Free Sulfurization | Avoids toxic metal catalysts, atom economical. organic-chemistry.org | Optimization of reaction conditions for the specific substrate. |
| Use of Green Solvents | Reduced environmental impact, improved safety. rsc.org | Investigating the solubility and reactivity of reactants in solvents like water or deep eutectic solvents. |
| Bio-based Precursors | Reduced reliance on fossil fuels, increased sustainability. royalsocietypublishing.org | Identification and conversion of suitable biomass-derived starting materials. |
Advanced Functionalization Techniques for Enhanced Molecular Complexity
The bromine atom and the C-H bonds on the thiophene ring of this compound are prime targets for advanced functionalization, allowing for the creation of more complex and valuable molecules.
Recent advancements in C-H activation and cross-coupling reactions offer powerful tools for the selective modification of thiophenes. acs.orgmdpi.commdpi.com Palladium-catalyzed direct C-H arylation, for example, allows for the introduction of aryl groups at specific positions on the thiophene ring, often with high regioselectivity. mdpi.comrsc.org The bromine atom on this compound can readily participate in various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds with a wide range of partners. nih.gov
Future research should focus on the systematic exploration of these functionalization techniques on this compound. This would involve studying the directing effects of the ethoxymethyl group and the influence of the bromine atom on the reactivity of the thiophene ring's C-H bonds. Catalyst-controlled regiodivergent C-H alkynylation, for instance, could potentially allow for the selective introduction of alkyne moieties at different positions, further expanding the molecular diversity accessible from this starting material. nih.gov
| Functionalization Technique | Target Site on this compound | Potential Outcome |
| Suzuki Coupling | Bromine atom at C4 | Formation of a C-C bond with a boronic acid derivative. nih.gov |
| Direct C-H Arylation | C-H bonds on the thiophene ring | Introduction of aryl groups. mdpi.commdpi.com |
| C-H Alkynylation | C-H bonds on the thiophene ring | Introduction of alkyne groups. nih.gov |
| Lithiation-Thiolation | Bromine atom at C4 | Introduction of a thiol group. royalsocietypublishing.org |
Integration into Novel Hybrid Materials
The unique electronic and structural properties of the thiophene ring make it a valuable component in the design of novel hybrid materials. researchgate.net Integrating this compound or its derivatives into larger material architectures could lead to materials with enhanced properties and new functionalities.
One promising area is the development of graphene-thiophene hybrid materials . Graphene and its derivatives, such as graphene oxide, can be combined with polythiophenes to create materials with high conductivity, transparency, and flexibility, suitable for applications in optoelectronics. mdpi.comnankai.edu.cnscispace.com The ethoxymethyl group on this compound could potentially improve the processability and solubility of the resulting polymers, facilitating their integration with graphene sheets.
Another exciting avenue is the use of thiophene-based linkers in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . acs.orgmdpi.comacs.orgmdpi.com The functional groups on this compound could be modified to create dicarboxylic acids or other linkers suitable for MOF and COF synthesis. Thiophene-functionalized MOFs have shown promise as catalysts and for luminescence sensing. acs.orgacs.orgrsc.org
| Hybrid Material Type | Potential Role of this compound Derivative | Potential Applications |
| Graphene-Polythiophene Composites | As a monomer for solution-processable conductive polymers. mdpi.comnankai.edu.cn | Flexible electronics, transparent conductive films. scispace.com |
| Metal-Organic Frameworks (MOFs) | As a precursor to functionalized organic linkers. acs.orgmdpi.com | Gas storage, catalysis, sensing. acs.orgrsc.org |
| Covalent Organic Frameworks (COFs) | As a building block for porous crystalline materials. mdpi.com | Photocatalysis, energy storage. |
Applications in Chemo- and Biosensors
Thiophene derivatives have demonstrated significant potential in the development of chemo- and biosensors due to their excellent photophysical properties. researchgate.netnih.gov The incorporation of this compound into sensor design could lead to devices with high sensitivity and selectivity for various analytes.
The thiophene scaffold can act as a signaling unit in fluorescent and colorimetric sensors. researchgate.net By attaching specific recognition moieties to the thiophene ring, it is possible to design sensors that respond to the presence of metal ions, anions, or biologically relevant molecules. mdpi.compdx.edunih.gov For example, thiophene-based sensors have been developed for the detection of mercury(II), zinc(II), and cyanide ions. mdpi.compdx.edu
Furthermore, polythiophene derivatives can be used to construct electrochemical biosensors. nih.govproquest.commdpi.com These sensors can be used for the detection of important biomolecules such as glucose and urea. nih.govproquest.com The ethoxymethyl group in this compound could enhance the biocompatibility and processability of the corresponding polymer, making it a more effective matrix for enzyme immobilization. nih.gov
| Sensor Type | Design Principle | Potential Target Analytes |
| Fluorescent Chemosensor | Functionalized thiophene as a fluorophore with a recognition site. researchgate.netmdpi.com | Metal ions (e.g., Hg²⁺, Zn²⁺), anions (e.g., CN⁻). mdpi.compdx.edu |
| Electrochemical Biosensor | Polythiophene derivative as a conductive matrix for enzyme immobilization. nih.govproquest.com | Glucose, urea, DNA. nih.govproquest.com |
Design of Next-Generation Molecular Scaffolds for Diverse Academic Applications
Beyond specific applications, this compound serves as a valuable starting point for the design of next-generation molecular scaffolds with diverse academic applications. espublisher.comrsc.orgresearchgate.net Its tunable electronic properties and multiple functionalization sites make it an ideal building block for creating complex molecular architectures.
In medicinal chemistry, the thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs. nih.gov The ability to functionalize this compound at multiple positions allows for the creation of libraries of compounds for drug discovery programs. rsc.org
In materials science, thiophene-based molecules are crucial for the development of organic electronics. researchgate.netnih.govcmu.edu The introduction of the ethoxymethyl group could influence the packing and electronic properties of materials derived from this compound, potentially leading to improved performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Novel donor-acceptor scaffolds based on thiophenes have also been explored for energy storage applications such as supercapacitors. nih.govresearchgate.net
| Research Area | Potential Use of this compound | Key Research Objectives |
| Medicinal Chemistry | As a scaffold for the synthesis of bioactive molecules. nih.govrsc.org | Exploration of structure-activity relationships for various therapeutic targets. |
| Organic Electronics | As a building block for novel organic semiconductors. researchgate.netcmu.edu | Tuning of electronic properties and solid-state packing for improved device performance. nih.gov |
| Supramolecular Chemistry | As a component for self-assembling molecular systems. | Investigation of non-covalent interactions and their role in forming ordered structures. |
Q & A
Basic Research Questions
Q. How can researchers optimize the bromination step in synthesizing 4-Bromo-2-(ethoxymethyl)thiophene?
- Methodological Answer : Bromination of the thiophene ring can be achieved using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst. Key parameters include:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : Use dichloromethane (DCM) or carbon tetrachloride for optimal solubility.
- Stoichiometry : A 1:1 molar ratio of substrate to NBS ensures complete bromination without over-substitution .
- Data Table :
| Catalyst | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| FeBr₃ | DCM | 85 | <5% dibrominated |
| None | CCl₄ | 40 | 20% oxidation |
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the ethoxymethyl group (δ ~4.5 ppm for OCH₂) and bromine-induced deshielding on the thiophene ring .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 235.98) and bromine isotope pattern .
- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software resolves bond lengths and angles, critical for validating stereoelectronic effects .
Q. How does the ethoxymethyl group influence substitution reactivity in this compound?
- Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent, activating the thiophene ring toward electrophilic substitution. For nucleophilic reactions (e.g., Suzuki coupling):
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
- Monitor regioselectivity via HPLC to avoid competing pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : B3LYP/6-311+G(d,p) hybrid functional (combining exact exchange and gradient corrections) accurately calculates HOMO-LUMO gaps and charge distribution .
- Key Findings :
- Bromine reduces HOMO energy (-6.2 eV), enhancing electrophilicity.
- Ethoxymethyl group increases electron density at C3, directing nucleophilic attack .
- Data Table :
| Property | B3LYP/6-311+G(d,p) | Experimental |
|---|---|---|
| HOMO (eV) | -6.2 | -6.1 (UPS) |
| LUMO (eV) | -1.8 | -1.7 (CV) |
Q. What mechanistic insights explain contradictory yields in Stille coupling reactions involving this compound?
- Methodological Answer : Conflicting yields (40–90%) arise from:
- Catalyst Poisoning : Thiophene’s sulfur atom binds Pd, reducing activity. Mitigate by adding phosphine ligands (e.g., P(o-tol)₃).
- Solvent Effects : Use DMA instead of DMF to stabilize intermediates.
- Kinetic Analysis : Monitor reaction via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
Q. How can researchers resolve discrepancies in reported biological activity data for thiophene derivatives?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structure with cytotoxicity.
- Case Study : Chlorine substitution on the pentyl chain in analogs increases IC₅₀ by 3-fold against HeLa cells, suggesting halogen positioning is critical .
Q. What experimental design principles apply to electropolymerization of this compound for conductive polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
